(5S)-2,5-Dimethylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

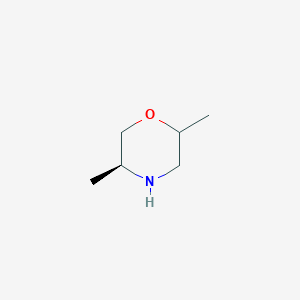

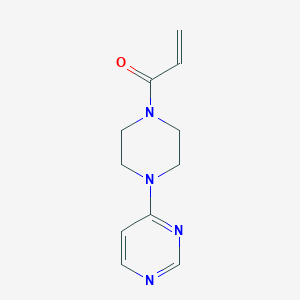

“(5S)-2,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “(5S)-2,5-Dimethylmorpholine” consists of a six-membered ring containing one oxygen atom and one nitrogen atom . The remaining four positions in the ring are occupied by carbon atoms, two of which are substituted with methyl groups .Physical And Chemical Properties Analysis

“(5S)-2,5-Dimethylmorpholine” is a liquid at room temperature . It has a molecular weight of 115.18 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The synthesis of 3,3-dimethylmorpholine-2,5-diones, which are related to (5S)-2,5-Dimethylmorpholine, involves 'direct amide cyclization' of linear precursors. X-ray crystallography established the structures of these compounds, highlighting their significance in chemical synthesis and structural analysis (Mawad et al., 2010).

Chemical Reactions and Molecular Interactions

- Reaction with Secondary Amines : 2,5-Dimethyl-3,4-dinitrothiophen reacts with morpholine, producing derivatives such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. This study provides insights into the chemical behavior and potential applications of compounds related to (5S)-2,5-Dimethylmorpholine (Mugnoli et al., 1980).

Potential in Anticancer Research

- Cytotoxicity and Anticancer Potential : Research on 2-(N-cyclicamino)chromone derivatives, structurally related to (5S)-2,5-Dimethylmorpholine, demonstrates their cytotoxicity against human oral squamous cell carcinoma, indicating potential applications in anticancer drug design (Shi et al., 2018).

Application in Drug Synthesis

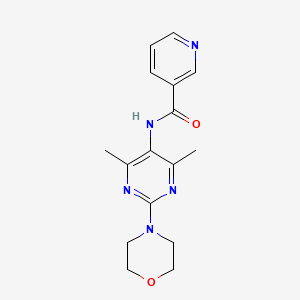

- Novel Angiotensin II Receptor Antagonist Synthesis : The synthesis of a novel angiotensin II receptor antagonist involving a compound structurally similar to (5S)-2,5-Dimethylmorpholine showcases its relevance in the development of new therapeutic agents (Zheng et al., 2014).

Safety and Hazards

“(5S)-2,5-Dimethylmorpholine” is classified as dangerous with hazard statements including H226, H315, H318, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

(5S)-2,5-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYMAMREDJAES-ZBHICJROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(CN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-2,5-Dimethylmorpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)

![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2365410.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)

![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)

![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)